molecular formula C7H6Cl2Si B14609570 Chloro(chlorophenyl)methylsilane CAS No. 57883-53-1

Chloro(chlorophenyl)methylsilane

Cat. No.: B14609570
CAS No.: 57883-53-1
M. Wt: 189.11 g/mol
InChI Key: ZCJBHCWGXXKZFF-UHFFFAOYSA-N
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Description

Chloro(chlorophenyl)methylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chloromethyl group and a chlorophenyl group. This compound is part of the broader class of chlorosilanes, which are known for their reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(chlorophenyl)methylsilane can be synthesized through the chlorination of corresponding methylsilanes. The process involves the reaction of chloromethylsilane with chlorobenzene under specific conditions to introduce the chlorophenyl group. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Chloro(chlorophenyl)methylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.

    Reduction Reactions: The compound can be reduced using hydride donors, leading to the formation of silane derivatives.

    Condensation Reactions: It can participate in condensation reactions with alcohols or amines to form siloxanes or silazanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkoxides and amines, typically under basic conditions.

    Reduction Reactions: Hydride donors such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Condensation Reactions: Alcohols or amines are used, often in the presence of a catalyst to facilitate the reaction.

Major Products Formed

    Substitution Reactions: Alkoxysilanes or aminosilanes.

    Reduction Reactions: Silane derivatives with reduced chlorine content.

    Condensation Reactions: Siloxanes or silazanes, depending on the reactants used.

Scientific Research Applications

Chloro(chlorophenyl)methylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and polymer chemistry.

    Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.

    Medicine: Research is ongoing into the use of organosilicon compounds in drug delivery systems, where this compound can be used to modify drug molecules for improved efficacy.

    Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of chloro(chlorophenyl)methylsilane involves its reactivity with various nucleophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles such as alcohols, amines, and hydrides. This reactivity is exploited in various chemical transformations to introduce silicon-containing groups into organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.

Comparison with Similar Compounds

Chloro(chlorophenyl)methylsilane can be compared with other chlorosilanes such as:

    Chloromethylsilane: Lacks the chlorophenyl group, making it less versatile in certain applications.

    Chlorophenylsilane: Lacks the chloromethyl group, limiting its reactivity in some substitution reactions.

    Dichloromethylsilane: Contains two chlorine atoms bonded to the silicon, offering different reactivity patterns.

The uniqueness of this compound lies in its dual functionality, with both chloromethyl and chlorophenyl groups, allowing for a broader range of chemical transformations and applications.

Properties

CAS No.

57883-53-1

Molecular Formula

C7H6Cl2Si

Molecular Weight

189.11 g/mol

InChI

InChI=1S/C7H6Cl2Si/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5H2

InChI Key

ZCJBHCWGXXKZFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Si]Cl)Cl

Origin of Product

United States

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